L-3-Hydroxyhexadecanoyl-CoA Exhibits >100-Fold Higher Crotonase Inhibitory Potency Compared to Short-Chain Hydroxyacyl-CoA
L-3-Hydroxyhexadecanoyl-CoA acts as a competitive inhibitor of bovine liver crotonase (enoyl-CoA hydratase, EC 4.2.1.17) with a Ki of 0.35 μM when 2-trans-hexadecenoyl-CoA is the substrate [1]. In direct comparison, the short-chain analog L-3-hydroxybutyryl-CoA exhibits a Ki of 37 μM under the same assay conditions—a greater than 100-fold difference in inhibitory potency [1]. The study further notes that L-3-hydroxyhexadecanoyl-CoA is a stronger crotonase inhibitor than all other short-chain and long-chain β-oxidation intermediates tested [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for crotonase |
|---|---|
| Target Compound Data | Ki = 0.35 μM |
| Comparator Or Baseline | L-3-hydroxybutyryl-CoA: Ki = 37 μM |
| Quantified Difference | ~106-fold lower Ki (higher inhibitory potency) |
| Conditions | Bovine liver crotonase assay with 2-trans-hexadecenoyl-CoA as substrate |
Why This Matters
This >100-fold differential inhibitory potency dictates that L-3-hydroxyhexadecanoyl-CoA cannot be substituted with shorter-chain hydroxyacyl-CoAs in studies of β-oxidation regulation or enzyme inhibition mechanisms.
- [1] He XY, Yang SY, Schulz H. Inhibition of enoyl-CoA hydratase by long-chain L-3-hydroxyacyl-CoA and its possible effect on fatty acid oxidation. Arch Biochem Biophys. 1992;298(2):527-31. View Source
